
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Beschreibung
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile (commonly referred to as SC-26196 in pharmacological studies) is a synthetic small molecule characterized by a pentanenitrile backbone substituted with diphenyl and piperazinyl groups, further functionalized with a pyridinylmethyleneamino moiety . This compound has garnered attention for its role as a selective inhibitor of delta6-desaturase (Δ6D), a key enzyme in polyunsaturated fatty acid (PUFA) biosynthesis. SC-26196 effectively blocks the conversion of linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3) into their respective long-chain derivatives, thereby modulating the synthesis of arachidonic acid (20:4n-6), eicosapentaenoic acid (EPA, 20:5n-3), and docosahexaenoic acid (DHA, 22:6n-3) in human cells . Its selectivity and potency make it a valuable tool for studying lipid metabolism and related pathologies.
Eigenschaften
IUPAC Name |
2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-JBASAIQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of α,α-Diphenylpentanenitrile
The α,α-diphenylpentanenitrile core is synthesized via a Michael addition or alkylation strategy. A representative route involves:
-
Michael Addition :
-
Elongation to Pentanenitrile :
Step | Reagent | Conditions | Purpose |
---|---|---|---|
1 | Benzyl cyanide | KOtBu, THF, 0°C | Michael addition to form nitrile |
2 | 1,4-Dibromobutane | −10°C, slow addition | Alkylation for chain elongation |
Functionalization with Piperazine
The δ-position of the pentanenitrile is functionalized with piperazine via nucleophilic substitution :
-
Bromide Activation :
-
Purification :
Imine Formation with Pyridine-3-carbaldehyde
The final step involves Schiff base condensation between the piperazine-alkylated nitrile and pyridine-3-carbaldehyde:
-
Reaction Setup :
-
Stereoselectivity :
-
Workup :
Optimization Challenges and Solutions
Competing Side Reactions
Catalytic Systems
-
Alternative Catalysts :
Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|
Acetic acid | Ethanol | 8 | 70 |
TiCl4 | CH2Cl2 | 3 | 85 |
Characterization and Quality Control
The final product is characterized via:
-
1H NMR : δ 8.5–8.7 (pyridine-H), 7.2–7.5 (diphenyl-H), 3.9–4.1 (piperazine-CH2).
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/H2O 70:30).
-
Melting Point : 142–144°C (decomposition observed above 150°C).
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
SC-26196 undergoes various chemical reactions, including:
Oxidation: SC-26196 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitrile group in SC-26196 can be reduced to form amine derivatives.
Substitution: SC-26196 can undergo substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines
Major Products
The major products formed from these reactions include various derivatives of SC-26196, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
SC-26196 has been extensively studied for its applications in various fields:
Chemistry: SC-26196 is used as a tool compound to study the role of Delta6 desaturase in fatty acid metabolism.
Biology: It is used to investigate the effects of Delta6 desaturase inhibition on cellular processes and signaling pathways.
Medicine: SC-26196 has potential therapeutic applications in treating inflammatory diseases, metabolic disorders, and certain types of cancer.
Industry: SC-26196 is used in the development of new drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
SC-26196 exerts its effects by inhibiting the activity of Delta6 desaturase, an enzyme involved in the conversion of linoleic acid to gamma-linolenic acid. This inhibition leads to a decrease in the synthesis of arachidonic acid, a precursor of pro-inflammatory eicosanoids. By reducing the levels of these inflammatory mediators, SC-26196 exhibits anti-inflammatory properties. The molecular targets and pathways involved include the inhibition of Delta6 desaturase activity and the subsequent reduction in arachidonic acid levels .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
SC-26196 belongs to a class of Δ6D inhibitors, but its structural and functional properties distinguish it from other compounds targeting PUFA metabolism. Below is a detailed comparison based on available data:
Structural Analogues and Selectivity
SC-26196’s unique structure combines a piperazine ring linked to a pyridine-derived Schiff base, which enhances its binding affinity to Δ6D. Unlike nonspecific fatty acid desaturase inhibitors (e.g., nordihydroguaiaretic acid, NDGA), SC-26196 exhibits high selectivity for Δ6D over delta5-desaturase (Δ5D). This specificity reduces off-target effects, a limitation observed in broader-spectrum inhibitors.
Potency and Mechanism
SC-26196 demonstrates nanomolar-range inhibitory activity. Its IC50 values for Δ6D inhibition in human fibroblasts are 0.2–0.4 µM across substrates like 18:2n-6, 18:3n-3, and 24:5n-3 . Comparatively, earlier Δ6D inhibitors such as SC-26194 (a structural analogue) showed lower potency (IC50 > 1 µM) and less consistent activity across cell types. SC-26196’s mechanism involves competitive inhibition at the enzyme’s substrate-binding site, as evidenced by its dose-dependent suppression of 18:2n-6 and 24:5n-3 desaturation .
Functional Impact on PUFA Metabolism
The compound’s inhibition profile extends to downstream PUFA synthesis. For example, SC-26196 reduces DHA synthesis by 75–84% by blocking Δ6D-dependent steps in the Sprecher pathway (conversion of 24:5n-3 to DHA) . This contrasts with etomoxir, a carnitine palmitoyltransferase-1 inhibitor that indirectly affects PUFA metabolism via β-oxidation but lacks direct Δ6D activity. SC-26196’s effects are reversible; removal from cell cultures restores Δ6D activity within 24 hours, confirming its non-covalent binding .
Comparative Data Table
Biologische Aktivität
Overview
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile, also referred to as SC-26196, is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an inhibitor of the enzyme Delta6 desaturase (D6D), which is critical in fatty acid metabolism. The implications of this inhibition are significant, particularly in the context of inflammatory processes and metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C27H29N5, with a molecular weight of approximately 423.55 g/mol. Its structure includes:
- A pentanenitrile chain
- A diphenyl group
- A piperazine ring with a pyridine derivative
This unique combination contributes to its biological activity and potential therapeutic applications.
Inhibition of Delta6 Desaturase
The primary biological activity of SC-26196 is its inhibition of D6D, an enzyme involved in the biosynthesis of polyunsaturated fatty acids (PUFAs). The inhibition occurs through specific binding to the enzyme, leading to reduced production of arachidonic acid, a key fatty acid involved in inflammatory responses.
Key Findings:
- IC50 Value: The IC50 for D6D inhibition is reported to be approximately 0.2 µM in rat liver microsomal assays.
- Inflammation Reduction: In animal models, SC-26196 has demonstrated the ability to reduce edema comparable to established anti-inflammatory agents like indomethacin.
Biological Activity and Applications
The biological implications of SC-26196 extend beyond mere enzyme inhibition. Its activity suggests potential applications in various therapeutic areas:
- Anti-inflammatory Effects: By inhibiting D6D, SC-26196 may play a role in managing conditions characterized by excessive inflammation.
- Metabolic Disorders: Given its influence on fatty acid metabolism, it may have therapeutic potential in metabolic syndromes and related diseases.
- Cell Proliferation Inhibition: Studies indicate that at concentrations around 200 nM, SC-26196 can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs).
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of SC-26196, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SC-26196 | Piperazine and pyridine groups | Inhibitor of Delta6 desaturase |
Compound A | Similar piperazine structure | Anti-inflammatory properties |
Compound B | Varying substituents on piperazine | Diverse pharmacological activities |
This table highlights how SC-26196's specific structural features may confer distinct biological profiles compared to other compounds.
Study 1: In Vivo Efficacy
In a controlled study involving mice, SC-26196 was administered at varying dosages (0, 10, 30, and 100 mg/kg). The results indicated a dose-dependent reduction in inflammation markers, reinforcing its potential as an anti-inflammatory agent.
Study 2: Cellular Mechanisms
Another study focused on the cellular effects of SC-26196 on PBMCs demonstrated significant inhibition of cell proliferation at concentrations as low as 200 nM. This suggests that SC-26196 may influence immune cell function through its action on lipid metabolism pathways.
Q & A
Q. What are the recommended synthetic routes for (E)-2,2-diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile, and how can purity be optimized?
The compound can be synthesized via a multi-step process involving:
- Step 1 : Condensation of pyridine-3-carbaldehyde with piperazine derivatives to form the Schiff base (imine) linkage.
- Step 2 : Introduction of the diphenylpentanenitrile moiety through nucleophilic substitution or amide coupling.
- Purification : Use normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate/methanol) followed by reverse-phase HPLC for high-purity isolation . Critical Note : Monitor reaction intermediates via TLC or LC-MS to avoid side products. Final purity (>95%) should be confirmed by ¹H NMR and HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization?
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to resolve complex splitting patterns, particularly in the piperazine and pyridinyl regions .
- X-ray crystallography : For absolute configuration confirmation, use SHELX programs (SHELXT for solution, SHELXL for refinement). Crystallize the compound in a mixture of dichloromethane/hexane to obtain diffraction-quality crystals. Data collection at 100 K with Cu-Kα radiation is recommended .
Q. What are the primary pharmacological targets of this compound, and how are preliminary bioassays designed?
The compound acts as a selective Δ6-desaturase inhibitor (IC₅₀ ~10–100 nM), critical in polyunsaturated fatty acid (PUFA) biosynthesis.
- In vitro assay : Incubate rat aortic rings with the compound (10 nM–100 µM) for 30 minutes, followed by assessment of vasoconstriction/relaxation responses. Compare with Δ5-desaturase inhibitors (e.g., sesamin) to confirm selectivity .
- Dose-response curves : Use GraphPad Prism to calculate IC₅₀ values and assess statistical significance via ANOVA with Tukey’s post hoc test .
Advanced Research Questions
Q. How does the compound’s stereochemistry (E-configuration) influence its Δ6-desaturase inhibitory activity?
- Stereochemical analysis : Compare (E) and (Z) isomers synthesized via controlled Schiff base formation (e.g., using glacial acetic acid vs. photoirradiation). Confirm configurations using NOESY NMR or X-ray diffraction .
- Activity correlation : The (E)-isomer shows 10-fold higher potency due to optimal spatial alignment with the desaturase’s active site. Use molecular docking (AutoDock Vina) with Δ6-desaturase homology models (PDB: 4ZYO) to validate binding poses .
Q. What strategies resolve contradictory data on the compound’s off-target effects in dopaminergic pathways?
- Selectivity profiling : Screen against dopamine D2/D3 receptors (radioligand binding assays with [³H]spiperone). Use HEK-293 cells transfected with human D2/D3 receptors and measure cAMP inhibition .
- Metabolite analysis : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS to rule out neuroactive breakdown products .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s metabolic stability?
- Modifications : Replace the labile Schiff base with a stable amide or urea linker. Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450-mediated oxidation .
- Stability assays : Incubate the compound in hepatocyte suspensions (37°C, 2 hours) and quantify parent compound degradation via UPLC-MS/MS. Compare half-life (t₁/₂) values across derivatives .
Q. What experimental designs address discrepancies in reported IC₅₀ values across vascular and hepatic models?
- Standardized protocols : Replicate assays under uniform conditions (e.g., 10 nM–100 µM inhibitor range, 30-minute pre-incubation, pH 7.4 buffer). Use primary cells (e.g., rat aortic smooth muscle cells) instead of immortalized lines to minimize variability .
- Data normalization : Express results as % inhibition relative to vehicle controls and include positive controls (e.g., SC-26196 for Δ6-desaturase) in each experiment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.